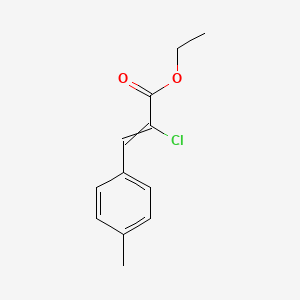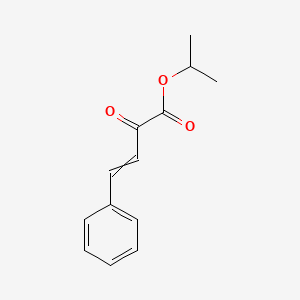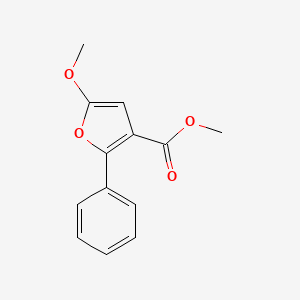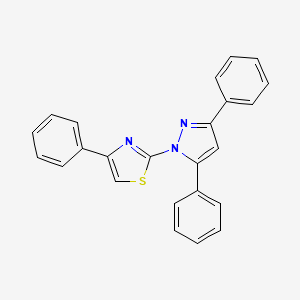![molecular formula C22H22N4O2 B14307490 Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis- CAS No. 118499-90-4](/img/structure/B14307490.png)
Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is a complex organic compound characterized by its unique structure, which includes two benzenecarboximidamide groups connected by a 1,2-phenylenebis(oxymethylene) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- typically involves the reaction of benzenecarboximidamide with a suitable 1,2-phenylenebis(oxymethylene) precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzenecarboximidamide, 4,4’-[1,2-ethenediyl]bis-
- Benzenecarboximidamide, 4,4’-[1,3-phenylenebis(oxymethylene)]bis-
- Benzenecarboximidamide, 4,4’-[1,4-phenylenebis(oxymethylene)]bis-
Comparison: Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is unique due to its specific 1,2-phenylenebis(oxymethylene) linker, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
118499-90-4 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[[2-[(4-carbamimidoylphenyl)methoxy]phenoxy]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O2/c23-21(24)17-9-5-15(6-10-17)13-27-19-3-1-2-4-20(19)28-14-16-7-11-18(12-8-16)22(25)26/h1-12H,13-14H2,(H3,23,24)(H3,25,26) |
Clave InChI |
NGNNYXKLQYDNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

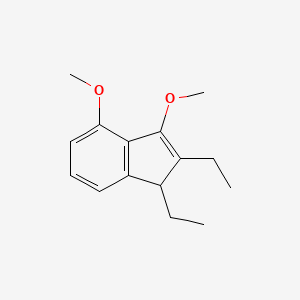
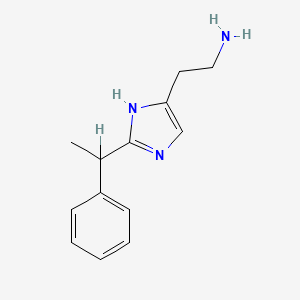
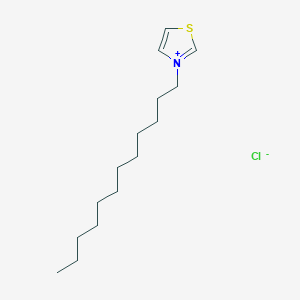
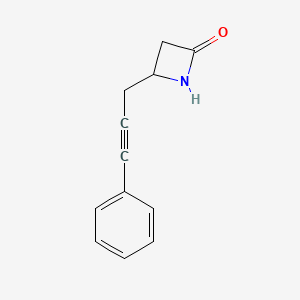
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
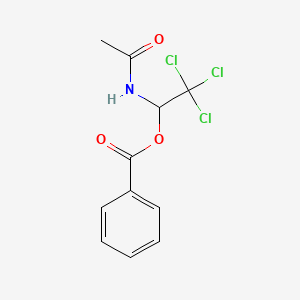
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
